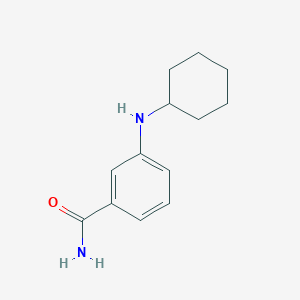

3-(Cyclohexylamino)benzamide

Description

3-(Cyclohexylamino)benzamide is a benzamide derivative characterized by a cyclohexylamine substituent attached to the benzamide core at the meta position.

Synthesis of related cyclohexylamine-containing benzamides often involves microwave-assisted reactions or nucleophilic substitution. For example, Gleevec analogs incorporating cyclohexylamine were synthesized via microwave heating of intermediates with cyclohexylamine and potassium carbonate, achieving moderate to high yields .

Properties

IUPAC Name |

3-(cyclohexylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUNFXMEQBELJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Cyclohexylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:

C6H5NH2+3H2→C6H11NH2

This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.

Major Products Formed:

Oxidation: Formation of cyclohexylamine oxides.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: 3-(Cyclohexylamino)benzamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of certain enzymes, making it valuable in biochemical studies .

Medicine: Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a building block for various industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

N-Cyclohexyl 3-fluorobenzamide

N-[(Cyclohexylamino)thioxomethyl]-benzamide (CAS 4921–92–0)

- Structure : Incorporates a thioxomethyl (-C(=S)-) group instead of the benzamide’s carbonyl.

- Regulatory Status : Subject to EPA reporting due to significant new uses, including industrial release to water .

- Differentiation: The thioxo group may alter redox properties or metal ion chelation capacity compared to the carbonyl in 3-(Cyclohexylamino)benzamide .

3-{[(Cyclohexylamino)carbonyl]amino}benzamide (CAS 1003668-94-7)

- Structure : Features an additional urea linkage (-NH-C(=O)-NH-).

- Molecular Weight : 261.32 g/mol (C₁₄H₁₉N₃O₂).

Pharmacologically Active Analogues

Gleevec Analogs (e.g., 9t)

- Structure: 4-((Cyclohexylamino)methyl)-N-(3-((4-phenylpyrimidin-2-yl)amino)phenyl)benzamide .

- Activity : Designed to reduce beta-amyloid peptides, with confirmed binding via NMR (δ 8.56–0.90 ppm) and mass spectrometry (m/z 572.2 [M+H]⁺) .

- Comparison: The pyrimidinyl and phenyl extensions confer specificity for amyloid precursor protein (APP) processing, unlike the simpler this compound .

PF-04136309

- Structure : Contains a pyridinylpyrimidine and trifluoromethyl group.

- Activity : A CCR2 antagonist validated via LC-MS for enantiomeric purity. The trifluoromethyl group enhances metabolic stability .

- Differentiation : Targets immune modulation, unlike the neuroleptic or enzymatic focus of other benzamides .

Neuroleptic Benzamide Derivatives

Compounds like amisulpride and sulpiride share the benzamide core but lack the cyclohexylamino group. Instead, they feature sulfonyl or methoxy substituents .

- Impact of Cyclohexylamine: The cyclohexyl group in this compound may reduce polarity, increasing blood-brain barrier penetration compared to polar sulfonyl groups in amisulpride .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Biological Activity |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₃H₁₈N₂O | 218.30 | Cyclohexylamino | Neuroleptic, enzyme inhibition |

| N-Cyclohexyl 3-fluorobenzamide | 2267-94-9 | C₁₃H₁₆FNO | 221.27 | 3-Fluoro | Industrial/Pharmaceutical |

| N-[(Cyclohexylamino)thioxomethyl]-benzamide | 4921–92–0 | C₁₄H₁₇N₂OS | 261.37 | Thioxomethyl | Regulated industrial use |

| 9t (Gleevec analog) | Not Provided | C₃₃H₃₃N₅O₂ | 572.2 (M+H)⁺ | Pyrimidinyl, phenyl | Beta-amyloid reduction |

Key Research Findings

Substituent Effects : Fluorine or thioxo groups enhance target specificity but may introduce regulatory constraints (e.g., EPA reporting for thioxo derivatives) .

Pharmacological Targets: Cyclohexylamino-containing benzamides exhibit versatility, modulating enzymes (BACE-1), immune receptors (CCR2), and amyloid pathways .

Neuroleptic Activity: Simpler benzamides (e.g., sulpiride) prioritize polar groups for dopamine receptor binding, while cyclohexylamino derivatives may optimize CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.